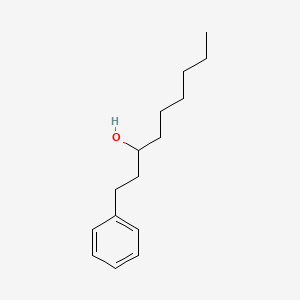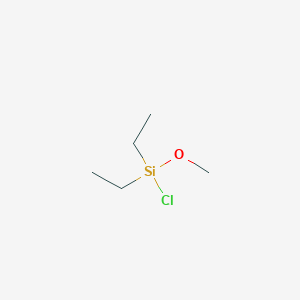
2-Hydroxy-13-methyltetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-13-methyltetradecanoic acid is a branched-chain fatty acid. It is a derivative of 13-methyltetradecanoic acid, which is known for its role in inducing apoptosis in certain human cancer cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-13-methyltetradecanoic acid can be synthesized through a multi-step chemical process. One common method involves the hydroxylation of 13-methyltetradecanoic acid. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective addition of a hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Certain bacteria, such as Pseudomonas resinovorans, can be engineered to produce this compound through fermentation processes. These bacteria are grown in controlled environments with specific nutrients to maximize the yield of the desired fatty acid .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-13-methyltetradecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Chlorinated derivatives.
Applications De Recherche Scientifique
2-Hydroxy-13-methyltetradecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes, including apoptosis.
Medicine: Research has shown its potential in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Hydroxy-13-methyltetradecanoic acid exerts its effects involves the down-regulation of the AKT pathway and the activation of caspase-3. This leads to the induction of apoptosis in cancer cells. The compound inhibits the phosphorylation of AKT, a serine-threonine kinase that regulates cell survival, and activates caspase-3, an enzyme critical for the execution of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
13-Methyltetradecanoic acid: The parent compound, known for its anticancer properties.
2-Methoxy-13-methyltetradecanoic acid: Another derivative with similar biological activities.
Uniqueness
2-Hydroxy-13-methyltetradecanoic acid is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
22226-24-0 |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
2-hydroxy-13-methyltetradecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-13(2)11-9-7-5-3-4-6-8-10-12-14(16)15(17)18/h13-14,16H,3-12H2,1-2H3,(H,17,18) |
Clé InChI |
VORFIVRUGMJWAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


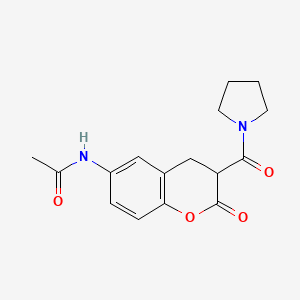
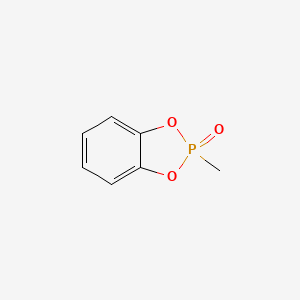
![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
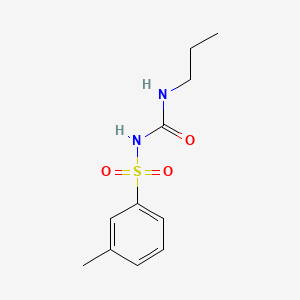
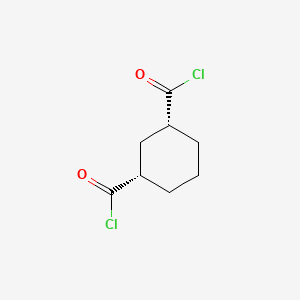

![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
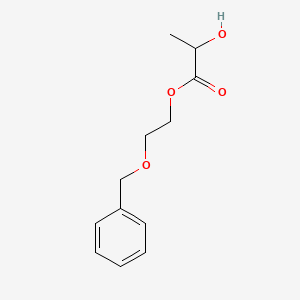
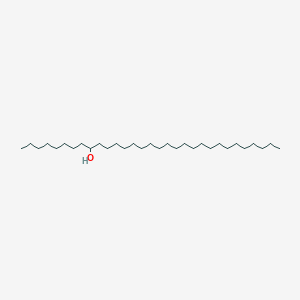
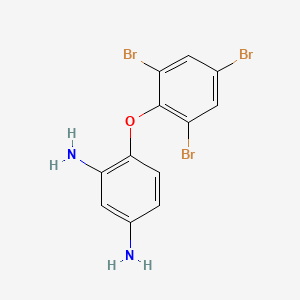
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)
![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)
